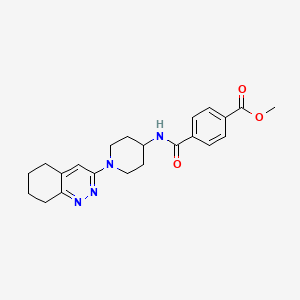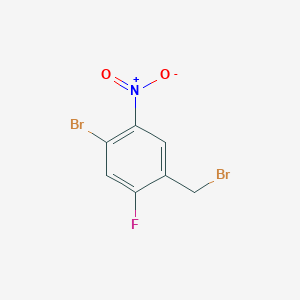
Methyl 4-((1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecule contains a tetrahydrocinnolin-3-yl group attached to a piperidin-4-yl group, which is further attached to a carbamoyl group. The carbamoyl group is then attached to a benzoate group.Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
- Antimycobacterial Activity : A study described the synthesis and evaluation of spiro-piperidin-4-ones for antimycobacterial activity against Mycobacterium tuberculosis. One compound demonstrated significant in vitro activity, highlighting the potential of such structures for therapeutic development (Kumar et al., 2008).
- Antibacterial and Antifungal Properties : Research on novel vanillin-derived piperidin-4-one oxime esters revealed potent antioxidant and antimicrobial effects, with specific compounds outperforming standards like Butylated hydroxyanisole (BHA) and fluconazole (Harini et al., 2012).
Synthesis and Chemical Analysis
- Synthesis Methodologies : A study focused on the microwave-assisted one-pot catalyst-free synthesis of methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates, demonstrating efficient and green chemistry approaches for creating complex structures with potential biological activities (Bhat et al., 2015).
- Analytical Profiles for Synthetic Cannabinoid Receptor Agonists : An investigation provided detailed analytical profiles for a group of synthetic cannabinoid receptor agonists, which could help in forensic and clinical investigations of new psychoactive substances (NPS) (Brandt et al., 2020).
Orientations Futures
Tetrahydro-4H-indol-4-ones, a core structure in this compound, are considered important building blocks in the synthesis of physiologically active or spectrally interesting structures . Therefore, future research could focus on exploring the potential applications of this compound in medicinal chemistry and other related fields.
Propriétés
IUPAC Name |
methyl 4-[[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-29-22(28)16-8-6-15(7-9-16)21(27)23-18-10-12-26(13-11-18)20-14-17-4-2-3-5-19(17)24-25-20/h6-9,14,18H,2-5,10-13H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONOJCIFSGGNCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[3,4-dihydro-1,4-benzoxazepine-2,3'-azetidine]-5-one;dihydrochloride](/img/structure/B2404728.png)

![4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2404731.png)

![(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2404733.png)

![2-(((3-Bromo-[1,1'-biphenyl]-4-yl)oxy)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2404736.png)
![methyl 2-(9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2404737.png)




![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2404744.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2404745.png)